molecular formula C9H7BF3NO3 B2462401 (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid CAS No. 876918-84-2

(3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid

Cat. No.: B2462401
CAS No.: 876918-84-2
M. Wt: 244.96
InChI Key: PUVLGRFFKXGMKS-UHFFFAOYSA-N
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Description

(3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid: is an organic compound with the molecular formula C9H7BF3NO3 and a molecular weight of 244.96 g/mol . This compound is characterized by the presence of a boronic acid group, a cyano group, and a trifluoroethoxy group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Mechanism of Action

Target of Action

Boronic acids are generally known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can alter their function . In the case of (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid, it may interact with its targets in a similar manner.

Biochemical Pathways

Boronic acids are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds, an important class of compounds in medicinal chemistry.

Pharmacokinetics

Boronic acids are generally known to have good bioavailability due to their ability to form reversible covalent complexes with various biological targets .

Result of Action

The interaction of boronic acids with various biological targets can lead to changes in cellular function, which could potentially result in therapeutic effects .

Action Environment

The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form complexes with biological targets . Furthermore, the presence of other compounds can also influence the action of boronic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid typically involves the reaction of appropriate phenylboronic acid derivatives with trifluoroethanol and cyanide sources under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison:

  • (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid: Similar in structure but contains a fluoro group instead of a cyano group. This difference can affect its reactivity and applications.
  • (3-Cyano-4-(trifluoromethoxy)phenyl)boronic acid: Similar in structure but contains a trifluoromethoxy group instead of a trifluoroethoxy group. This variation can influence its chemical properties and potential uses.

Uniqueness: (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BF3NO3/c11-9(12,13)5-17-8-2-1-7(10(15)16)3-6(8)4-14/h1-3,15-16H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVLGRFFKXGMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC(F)(F)F)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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